molecular formula C15H13ClO3 B187861 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 447428-98-0

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B187861
CAS No.: 447428-98-0
M. Wt: 276.71 g/mol
InChI Key: PKGAYSJHJKNIJF-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3 It is characterized by the presence of a chlorobenzyl group, a methoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a base. A common method is the Williamson ether synthesis, where the alcohol is deprotonated by a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by nucleophilic substitution with the aldehyde.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzoic acid.

    Reduction: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
  • 3-[(3-Chlorobenzyl)oxy]-4-hydroxybenzaldehyde
  • 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzoic acid

Uniqueness

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGAYSJHJKNIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342311
Record name 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447428-98-0
Record name 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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